![molecular formula C13H14O4 B1271750 Ethyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate CAS No. 3710-50-7](/img/structure/B1271750.png)
Ethyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate
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Overview
Description
“Ethyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate” is a derivative of benzofuran . Benzofuran is a heterocyclic compound that consists of fused benzene and furan rings. This compound, like other benzofurans, has a wide range of biological and pharmacological applications .
Molecular Structure Analysis
The molecular formula of “Ethyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate” is C13H14O4 . It has an average mass of 234.248 Da and a monoisotopic mass of 234.089203 Da .
Physical And Chemical Properties Analysis
“Ethyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate” has a density of 1.2±0.1 g/cm3, a boiling point of 329.2±37.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C . It also has an enthalpy of vaporization of 57.2±3.0 kJ/mol and a flash point of 152.9±26.5 °C .
Scientific Research Applications
Anti-Tumor Activity
Benzofuran compounds, which include Ethyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate, have shown strong anti-tumor activities . For instance, some substituted benzofurans have demonstrated significant cell growth inhibitory effects on different types of cancer cells .
Antibacterial Activity
Benzofuran compounds also exhibit antibacterial properties . This makes them potential candidates for the development of new antibacterial drugs.
Anti-Oxidative Activity
These compounds have been found to possess anti-oxidative activities . This property could be harnessed in the development of drugs for diseases caused by oxidative stress.
Anti-Viral Activity
Benzofuran compounds have shown anti-viral activities . For example, a recently discovered macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .
Anticancer Agents
Benzofuran derivatives have been developed and utilized as anticancer agents . A benzene-sulfonamide-based benzofuran derivative was designed and synthesized to inhibit the hypoxia-inducible factor (HIF-1) pathway, which is involved in the carcinogenesis of tumor protein .
Anti-Inflammatory and Analgesic Activities
Some indole derivatives, which are structurally similar to benzofuran derivatives, have shown anti-inflammatory and analgesic activities . This suggests that Ethyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate could potentially have similar properties.
Future Directions
Benzofuran derivatives, including “Ethyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate”, have a wide range of biological and pharmacological applications . Therefore, they are of considerable interest in the field of drug discovery and development. Future research may focus on exploring their potential uses and improving their synthesis methods.
Mechanism of Action
Target of Action
Ethyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate is a complex organic compound that is part of the benzofuran family Some substituted benzofurans have shown significant cell growth inhibitory effects on different types of cancer cells .
Mode of Action
Benzofuran derivatives are known to exhibit a wide range of biological and pharmacological activities . They may interact with their targets, leading to changes at the molecular and cellular levels.
Biochemical Pathways
Benzofuran derivatives have been associated with various biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The compound’s molecular weight is 234254 , which is within the optimal range for drug-like molecules, suggesting it may have suitable pharmacokinetic properties.
Result of Action
Some benzofuran derivatives have shown significant cell growth inhibitory effects on different types of cancer cells , suggesting that this compound may have similar effects.
properties
IUPAC Name |
ethyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O4/c1-4-16-13(14)12-8(2)10-7-9(15-3)5-6-11(10)17-12/h5-7H,4H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAETWRKPSJXAJB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(O1)C=CC(=C2)OC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10368002 |
Source
|
Record name | Ethyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10368002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate | |
CAS RN |
3710-50-7 |
Source
|
Record name | Ethyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10368002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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